4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine
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Overview
Description
4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound that features both imidazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine typically involves multi-step reactions. One common method includes the condensation of 4,5-dimethylimidazole with 2-methyl-6-chloropyrimidine in the presence of a base such as potassium carbonate. This is followed by the nucleophilic substitution of the chlorine atom with piperazine under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Solvent recycling and purification steps are also integrated to ensure the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide.
Reduction: The pyrimidine ring can be reduced using catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine
- 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-methoxybenzoyl)-1-piperazinyl]pyrimidine
Uniqueness
4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of imidazole and pyrimidine rings makes it a versatile scaffold for drug development, offering potential advantages over similar compounds in terms of stability and reactivity.
Properties
IUPAC Name |
4-(4,5-dimethylimidazol-1-yl)-2-methyl-6-piperazin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6/c1-10-11(2)20(9-16-10)14-8-13(17-12(3)18-14)19-6-4-15-5-7-19/h8-9,15H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRCLDCKKVPNKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=CC(=NC(=N2)C)N3CCNCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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